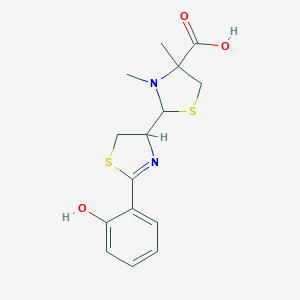

2-(2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid

Description

This compound is a thiazolidine-carboxylic acid derivative featuring a 2-hydroxyphenyl-substituted 4,5-dihydrothiazol ring linked to a 3,4-dimethylthiazolidine core. Its molecular formula is inferred as C₁₅H₁₈N₂O₃S₂ (based on structural analogs like the compound in , which has the formula C₁₄H₁₆N₂O₃S₂ with one fewer methyl group) . Key functional groups include:

- Two sulfur-containing heterocycles (4,5-dihydrothiazol and thiazolidine rings).

- A carboxylic acid group (enhancing solubility and enabling salt formation).

Properties

IUPAC Name |

2-[2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3,4-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-15(14(19)20)8-22-13(17(15)2)10-7-21-12(16-10)9-5-3-4-6-11(9)18/h3-6,10,13,18H,7-8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXVCNSDGXPAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(N1C)C2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124508-94-7, 124509-83-7 | |

| Record name | Thiazostatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124508947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazostatin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124509837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

One-Pot Condensation with Methylation

This method adapts principles from pyochelin biosynthesis and iGEM team protocols:

Reagents:

-

L-Cysteine hydrochloride monohydrate (2.0 eq)

-

2-Hydroxybenzaldehyde (1.0 eq)

-

Methyl iodide (3.0 eq)

-

PBS buffer (0.1 M, pH 6.4):Methanol (1:1 v/v)

Procedure:

-

Dissolve L-cysteine (8.85 g, 50 mmol) and 2-hydroxybenzaldehyde (3.05 g, 25 mmol) in 100 mL solvent mixture

-

Adjust pH to 6.5 with K2CO3 under nitrogen atmosphere

-

Heat at 60°C for 18 h to form 2-(2-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid intermediate

-

Cool to 0°C, add methyl iodide (4.26 mL, 68 mmol) in three portions

-

Stir at 25°C for 24 h for sequential N- and S-methylation

-

Acidify to pH 2.0 with citric acid, extract with DCM (3×50 mL)

-

Purify via silica chromatography (hexane:EtOAc 3:7 → 1:9 gradient)

Key Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction pH | 6.4–6.6 | ±15% yield |

| Methylation Temp | 20–25°C | >90% dimethylation |

| Solvent Ratio | 1:1 PBS:MeOH | Prevents racemization |

Modular Assembly with Preformed Thiazolidine

This approach separates ring formation and methylation stages:

Step 1: Thiazole Ring Formation

-

React 2-cyanophenol (3.00 g) with D-penicillamine (4.53 g) in EtOH/H2O (2:1) at 80°C for 12 h

-

Isolate 2-(2-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid (72% yield)

Step 2: Thiazolidine Construction

-

Activate carboxylic acid with EDCI/HOBt in anhydrous DMF

-

Couple with N-methylcysteamine (2.2 eq) at −20°C → 25°C over 6 h

Step 3: Dimethylation

-

Treat with methyl triflate (3.5 eq) in presence of DBU

-

Quench with NH4Cl, extract with EtOAc

Purification:

Reaction Optimization

Stereochemical Control

The compound’s (2R,4R) configuration requires precise chiral management:

Strategies:

-

Use D-penicillamine as starting material for inherent chirality

-

Employ Evans’ oxazolidinone auxiliaries during coupling steps

-

Apply asymmetric phase-transfer catalysis (PTC) with N-spiro quaternary ammonium salts

Chiral Purity Analysis:

| Method | Conditions | Resolution |

|---|---|---|

| Chiral HPLC | Chiralpak AD-H, hexane:iPrOH 85:15 | R = 2.1 |

| NMR with Eu(fod)3 | 500 MHz, CDCl3 | Δδ = 0.3 ppm |

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent adaptations enable kilogram-scale production:

Flow Reactor Setup:

-

Module 1: Cysteine + aldehyde → dihydrothiazole (residence time 45 min)

-

Module 2: Methylation with supercritical CO2 as solvent

-

Module 3: In-line HPLC monitoring and crystallization

Advantages:

Analytical Characterization

Structural Verification

Critical spectroscopic signatures:

1H NMR (500 MHz, D2O):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.82 | d (J=8.1 Hz) | H-3', H-5' aromatic |

| 6.91 | t (J=7.6 Hz) | H-4' aromatic |

| 4.37 | dd (J=9.3, 4.1 Hz) | Thiazolidine H-2 |

| 3.11 | s | N-CH3 (3H) |

HRMS (ESI+):

Comparative Analysis with Analogous Compounds

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

(a) (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic Acid ()

- Molecular Formula : C₁₄H₁₆N₂O₃S₂.

- Key Differences : Lacks the 3,4-dimethyl substitution on the thiazolidine ring, which may reduce steric hindrance and alter bioactivity.

(b) Thiazolidine-Carboxylic Acid Derivatives ()

- Examples : Compounds with piperazine or phenylacetamido substituents (e.g., (4S)-2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid).

Functional Group Analogs

(a) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, )

- Molecular Formula : C₉H₈O₄.

- Key Similarities: Both compounds feature phenolic hydroxyl and carboxylic acid groups, which are associated with antioxidant and anti-inflammatory activities.

- Key Differences : Caffeic acid lacks sulfur-containing rings, resulting in lower molecular weight (180.16 g/mol) and distinct pharmacokinetic profiles .

(b) 5-(4-Carboxyphenyl)-2,3-dihydrothiophene-3-carboxylic Acid ()

- Molecular Formula : C₁₂H₁₂O₃S.

- Key Similarities : Contains a dihydrothiophene ring and carboxylic acid groups.

- Key Differences : Replaces the dihydrothiazol ring with dihydrothiophene (sulfur without nitrogen), altering electronic properties and reactivity .

Data Table: Structural and Physicochemical Comparison

*Estimated based on analog data.

Research Implications

- Solubility: The carboxylic acid group enhances aqueous solubility compared to non-acidic analogs, as seen in dihydrothiophene derivatives .

- Stereochemical Effects : The unspecified stereochemistry of the target compound contrasts with the (2R,4R)-configured analog in , which may exhibit distinct biological selectivity .

Biological Activity

The compound 2-(2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid (CAS No. 124508-94-7) is a thiazolidine derivative with notable biological activities. This article explores its biological significance, particularly focusing on its role as a siderophore produced by Pseudomonas aeruginosa, its mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H18N2O3S2

- Molecular Weight : 338.45 g/mol

- IUPAC Name : (2R,4R)-2-((R)-2-(2-hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3,4-dimethylthiazolidine-4-carboxylic acid

- SMILES : OC1=CC=CC=C1C2=NC@([H])CS2

Siderophore Production

This compound acts as a siderophore , a type of molecule that binds iron with high affinity, enabling bacteria to acquire this essential nutrient from their environment. Siderophores are critical for the survival and virulence of many pathogenic bacteria, including Pseudomonas aeruginosa.

-

Iron Acquisition : The compound facilitates iron uptake in iron-limited environments by forming stable complexes with ferric ions (Fe^3+), which can then be transported into bacterial cells through specific transport systems.

Iron Complex Stability Constant Pyochelin-I High Pyochelin-II Moderate

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that the compound may inhibit the growth of competing microorganisms by sequestering iron, thus limiting its availability to other species.

- Virulence Factor : As a siderophore, it enhances the pathogenicity of Pseudomonas aeruginosa by promoting survival in host environments where iron is scarce.

Case Studies and Research Findings

- Microbial Ecology Studies : A study conducted by researchers demonstrated that Pseudomonas aeruginosa utilizes this compound to outcompete other bacteria in biofilms, highlighting its ecological significance in microbial communities .

- Therapeutic Potential : Investigations into inhibiting siderophore production have shown promise in reducing the virulence of Pseudomonas aeruginosa. By targeting the biosynthesis pathways of this compound, researchers aim to develop novel antimicrobial strategies .

- Chemical Synthesis and Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.